molecular formula C15H12Cl2N4S B12155520 3-[(2,6-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine

3-[(2,6-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine

Cat. No.: B12155520
M. Wt: 351.3 g/mol
InChI Key: MSRAVJCDSUGMDM-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group, a methylthio group, and a phenyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine typically involves the reaction of 2,6-dichlorobenzyl chloride with 5-phenyl-1,2,4-triazole-4-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiol derivatives

    Substitution: Substituted triazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties. It has shown moderate activity against certain bacterial and fungal strains.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism. Additionally, it can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole
  • 2-[(3,4-Dichlorophenyl)methylthio]-6-(3-pyridinyl)-3-pyridinecarbonitrile

Uniqueness

Compared to similar compounds, 3-[(2,6-Dichlorophenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine exhibits unique properties due to the presence of the phenyl group attached to the triazole ring. This structural feature enhances its stability and biological activity, making it a promising candidate for further research and development in various fields.

Properties

Molecular Formula

C15H12Cl2N4S

Molecular Weight

351.3 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H12Cl2N4S/c16-12-7-4-8-13(17)11(12)9-22-15-20-19-14(21(15)18)10-5-2-1-3-6-10/h1-8H,9,18H2

InChI Key

MSRAVJCDSUGMDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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